Cas no 1805009-52-2 (Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate
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- インチ: 1S/C10H10ClF2NO2/c1-2-16-9(15)4-6-3-7(10(12)13)8(11)5-14-6/h3,5,10H,2,4H2,1H3
- InChIKey: ZXAGCTSAIUKMCK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=C1C(F)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024672-250mg |
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate |
1805009-52-2 | 97% | 250mg |
$714.00 | 2022-04-01 | |
Alichem | A023024672-1g |
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate |
1805009-52-2 | 97% | 1g |
$1,663.20 | 2022-04-01 | |
Alichem | A023024672-500mg |
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate |
1805009-52-2 | 97% | 500mg |
$940.80 | 2022-04-01 |
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetateに関する追加情報
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805009-52-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate, identified by its CAS number 1805009-52-2, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound, characterized by its pyridine core substituted with chloro, difluoromethyl, and acetate functional groups, has garnered attention in the field of medicinal chemistry due to its versatile reactivity and utility in constructing complex molecular architectures.
The structural features of Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate make it a valuable building block for the development of novel therapeutic agents. The presence of a chloro group at the 5-position and a difluoromethyl group at the 4-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Additionally, the acetate moiety at the 2-position provides a handle for ester hydrolysis or transesterification, enabling the synthesis of diverse derivatives.
In recent years, there has been a growing interest in the use of halogenated pyridines as pharmacophores in drug discovery. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate have been investigated for their potential as kinase inhibitors, where the electron-withdrawing nature of the difluoromethyl group contributes to enhanced binding affinity to target enzymes.
The utility of this compound is further highlighted by its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. Recent advancements in medicinal chemistry have shown that incorporating halogenated pyridines into such inhibitors can improve their solubility and metabolic stability. For example, a study published in the Journal of Medicinal Chemistry reported the use of Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate as a key intermediate in the development of a novel series of bromodomain inhibitors, which showed promising preclinical activity against certain types of cancer.
Moreover, the synthesis of Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate itself represents an interesting challenge for organic chemists. The compound can be prepared through multiple synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4-difluoromethylpyridine-2-carboxylic acid with thionyl chloride followed by esterification with ethanol. Alternative methods include palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, which can be tailored to suit specific industrial requirements.
The growing demand for high-quality intermediates like Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate has prompted advancements in synthetic methodologies and process optimization. Continuous flow chemistry, for instance, has emerged as a powerful tool for the efficient production of such compounds. This approach offers benefits such as improved reaction control, reduced waste generation, and enhanced scalability, making it an attractive option for pharmaceutical manufacturers seeking to streamline their synthetic processes.
In conclusion, Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805009-52-2) is a versatile and highly valuable intermediate in pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for the development of novel therapeutic agents targeting various diseases. As research in medicinal chemistry continues to evolve, the importance of this compound is expected to grow further, driving innovation in both academic and industrial settings.
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